Cas no 768306-03-2 (4,4-bis(trifluoromethyl)piperidine)
4,4-bis(trifluoromethyl)piperidine Chemical and Physical Properties
Names and Identifiers
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- Piperidine, 4,4-bis(trifluoromethyl)-
- 4,4-bis(trifluoromethyl)piperidine
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- MDL: MFCD30753166
- Inchi: 1S/C7H9F6N/c8-6(9,10)5(7(11,12)13)1-3-14-4-2-5/h14H,1-4H2
- InChI Key: IMJJCNBFFHZZEE-UHFFFAOYSA-N
- SMILES: N1CCC(C(F)(F)F)(C(F)(F)F)CC1
4,4-bis(trifluoromethyl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-645384-0.05g |
4,4-bis(trifluoromethyl)piperidine |
768306-03-2 | 0.05g |
$1682.0 | 2023-08-31 | ||
| Enamine | EN300-645384-0.1g |
4,4-bis(trifluoromethyl)piperidine |
768306-03-2 | 0.1g |
$1761.0 | 2023-08-31 | ||
| Enamine | EN300-645384-0.25g |
4,4-bis(trifluoromethyl)piperidine |
768306-03-2 | 0.25g |
$1841.0 | 2023-08-31 | ||
| Enamine | EN300-645384-0.5g |
4,4-bis(trifluoromethyl)piperidine |
768306-03-2 | 0.5g |
$1922.0 | 2023-08-31 | ||
| Enamine | EN300-645384-1.0g |
4,4-bis(trifluoromethyl)piperidine |
768306-03-2 | 1g |
$2002.0 | 2023-05-26 | ||
| Enamine | EN300-645384-2.5g |
4,4-bis(trifluoromethyl)piperidine |
768306-03-2 | 2.5g |
$3925.0 | 2023-08-31 | ||
| Enamine | EN300-645384-5.0g |
4,4-bis(trifluoromethyl)piperidine |
768306-03-2 | 5g |
$5807.0 | 2023-05-26 | ||
| Enamine | EN300-645384-10.0g |
4,4-bis(trifluoromethyl)piperidine |
768306-03-2 | 10g |
$8611.0 | 2023-05-26 | ||
| Ambeed | A1116099-1g |
4,4-Bis(trifluoromethyl)piperidine |
768306-03-2 | 95% | 1g |
$1156.0 | 2025-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01028106-1g |
4,4-Bis(trifluoromethyl)piperidine |
768306-03-2 | 95% | 1g |
¥7931.0 | 2024-04-18 |
4,4-bis(trifluoromethyl)piperidine Suppliers
4,4-bis(trifluoromethyl)piperidine Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 4,4-bis(trifluoromethyl)piperidine
Introduction to 4,4-bis(trifluoromethyl)piperidine (CAS No. 768306-03-2)
4,4-bis(trifluoromethyl)piperidine, identified by the Chemical Abstracts Service Number (CAS No.) 768306-03-2, is a significant compound in the realm of pharmaceutical chemistry and materials science. This heterocyclic amine derivative features a piperidine core substituted with two trifluoromethyl groups, making it a valuable intermediate in the synthesis of various bioactive molecules. The unique electronic and steric properties imparted by the trifluoromethyl groups have garnered considerable attention from researchers exploring novel drug candidates and advanced materials.
The trifluoromethyl group, a key structural motif in many modern pharmaceuticals, is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity. In the context of 4,4-bis(trifluoromethyl)piperidine, these substituents contribute to its versatility as a building block in medicinal chemistry. Recent studies have highlighted its utility in the development of kinase inhibitors, where the trifluoromethyl moiety plays a crucial role in modulating enzyme activity and selectivity. The piperidine ring itself is a common scaffold in drug design, known for its favorable pharmacokinetic properties and ability to interact with biological targets.
One of the most compelling aspects of 4,4-bis(trifluoromethyl)piperidine is its role in synthesizing compounds with enhanced bioavailability and reduced susceptibility to degradation. Researchers have leveraged this compound to create novel analogs targeting neurological disorders, cancer therapeutics, and anti-inflammatory agents. The introduction of fluorine atoms into the molecule not only improves its chemical stability but also allows for fine-tuning of electronic properties through halogen bonding interactions. These characteristics make it an attractive candidate for further exploration in structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry have enabled more efficient design and optimization of molecules like 4,4-bis(trifluoromethyl)piperidine. Molecular modeling techniques predict that this compound can exhibit strong binding interactions with protein targets due to its rigidified structure and electron-withdrawing nature of the trifluoromethyl groups. Such insights are invaluable for drug discovery pipelines, allowing researchers to prioritize promising candidates for experimental validation.
In materials science, 4,4-bis(trifluoromethyl)piperidine has been investigated for its potential applications in liquid crystals and organic electronics. The combination of steric hindrance from the piperidine ring and electronic effects from the trifluoromethyl groups can influence molecular packing and charge transport properties. This has opened up avenues for developing novel optoelectronic materials with improved performance characteristics.
The synthesis of 4,4-bis(trifluoromethyl)piperidine typically involves multi-step organic transformations, including nucleophilic substitution reactions and protection-deprotection strategies. Advances in synthetic methodologies have streamlined these processes, making large-scale production more feasible. Catalytic approaches, such as transition metal-catalyzed cross-coupling reactions, have further enhanced efficiency and yield.
Industrial applications of this compound are expanding beyond pharmaceuticals into agrochemicals and specialty chemicals. The unique properties of trifluoromethyl-substituted compounds make them effective in designing pesticides with improved environmental profiles while maintaining high efficacy against target organisms.
Future research directions may focus on exploring derivatives of 4,4-bis(trifluoromethyl)piperidine that exhibit enhanced bioactivity or novel material properties. Innovations in synthetic chemistry could enable access to previously inaccessible analogs, broadening the scope of applications for this versatile intermediate.
In conclusion,4,4-bis(trifluoromethyl)piperidine (CAS No. 768306-03-2) represents a cornerstone compound in modern chemical research. Its unique structural features and functional versatility make it indispensable in drug discovery and materials science alike. As scientific understanding advances,this compound will undoubtedly continue to play a pivotal role in shaping the future of pharmaceutical innovation.
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